(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone
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Overview
Description
(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone: is a complex organic compound that features a benzoyl group attached to a thiazolidine ring, which is further connected to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring and the indoline moiety separately. These components are then coupled using appropriate reagents and reaction conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring the use of cost-effective and efficient methods to achieve high yields. The process would be optimized to minimize waste and maximize the purity of the final product.
Chemical Reactions Analysis
(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with unique chemical and physical properties.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be beneficial for therapeutic applications.
Comparison with Similar Compounds
(3-Benzoyl-1,1-dioxidothiazolidin-4-yl)(indolin-1-yl)methanone: can be compared to other similar compounds, such as:
Indole derivatives: These compounds share the indoline moiety and exhibit similar biological activities.
Thiazolidine derivatives: These compounds contain the thiazolidine ring and are used in various chemical and biological applications.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct properties and applications compared to other similar compounds.
Properties
IUPAC Name |
(3-benzoyl-1,1-dioxo-1,3-thiazolidin-4-yl)-(2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-18(15-7-2-1-3-8-15)21-13-26(24,25)12-17(21)19(23)20-11-10-14-6-4-5-9-16(14)20/h1-9,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQNLRBOANEMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CS(=O)(=O)CN3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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